molecular formula C21H29N3O3 B6969071 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6969071
M. Wt: 371.5 g/mol
InChI Key: DYVJRQUREBLDNU-UHFFFAOYSA-N
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Description

3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[44]nonane-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the spirocyclic structure via a cyclization reaction under controlled conditions, often using a base catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione apart is its combination of a methoxyphenyl group with a diazaspiro core, providing a unique scaffold for drug design and development. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-27-18-9-3-2-7-16(18)15-17-8-6-12-23(17)13-14-24-19(25)21(22-20(24)26)10-4-5-11-21/h2-3,7,9,17H,4-6,8,10-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVJRQUREBLDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCCN2CCN3C(=O)C4(CCCC4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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